2-(2-Trifluoromethylbenzoyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives can involve multiple steps, including acylation, nitrification, and deoxidization processes. For instance, the synthesis of 2,6-Bis(3-aminobenzoyl)pyridine (BABP) involves a Friedel–Crafts acylation followed by nitrification and reduction steps . These methods are indicative of the complex synthetic routes that may be employed to create specific pyridine derivatives, including "2-(2-Trifluoromethylbenzoyl)pyridine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction. For example, the imidazo[1,2-a]pyridine group in one of the compounds studied was found to be essentially planar . This planarity is a common feature in aromatic compounds and can influence the chemical reactivity and physical properties of the molecules.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. They can act as ligands, forming complexes with metal ions, which can lead to changes in their fluorescence properties, as seen in the study of polyfluorenes with pyridyl groups . Additionally, they can be used as building blocks for the synthesis of other heterocyclic compounds, such as imidazo[1,2-a]pyridines, which can function as fluorescent probes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can impart unique properties to the molecule, such as increased lipophilicity and potential for interactions with other chemical species. The crystal structure analysis can reveal the presence of hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice . These properties are crucial for the application of these compounds in various fields, including materials science and sensor technology.
Scientific Research Applications
Trifluoroacetylation of Arenes
2-(Trifluoroacetoxy)pyridine (TFAP), a related compound to 2-(2-Trifluoromethylbenzoyl)pyridine, is used in the trifluoroacetylation of arenes under Friedel–Crafts conditions. This process results in the formation of trifluoromethyl aryl ketones from substrates like benzene and naphthalene, indicating its utility in organic synthesis (Keumi et al., 1990).
Synthesis of Copper(I) Complexes
2-(2-Trifluoromethylbenzoyl)pyridine derivatives have been utilized in synthesizing copper(I) imidazol-2-ylidene complexes. These complexes, with pyridine N-functionalized carbene ligands, exhibit varied solid-state crystallization forms, which are of interest in the field of organometallic chemistry (Tulloch et al., 2001).
Synthesis of Fluorescent Probes
In the development of fluorescent probes, 2-(2-Trifluoromethylbenzoyl)pyridine-related compounds have been synthesized for detecting mercury ions. These derivatives demonstrate efficiency in fluorescent probing, highlighting their potential in environmental and analytical chemistry (Shao et al., 2011).
Coordination Chemistry
Derivatives of 2-(2-Trifluoromethylbenzoyl)pyridine have been used in coordination chemistry, particularly in synthesizing ligands for complexation with metals like lanthanides. These compounds exhibit unique properties like luminescence and thermal transitions, making them relevant in material science and bio-sensing applications (Halcrow, 2005).
Catalyst Development
In catalysis, 2-(2-Trifluoromethylbenzoyl)pyridine derivatives have been used to develop bis(carbene)pyridine complexes of transition metals. These complexes show promise in applications like ethylene oligomerization and polymerization, reflecting their significance in industrial chemistry (McGuinness et al., 2004).
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, which include “2-(2-Trifluoromethylbenzoyl)pyridine”, are expected to find many novel applications in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
properties
IUPAC Name |
pyridin-2-yl-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-6-2-1-5-9(10)12(18)11-7-3-4-8-17-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXTZKVLDUDNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611970 |
Source
|
Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Trifluoromethylbenzoyl)pyridine | |
CAS RN |
898779-76-5 |
Source
|
Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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